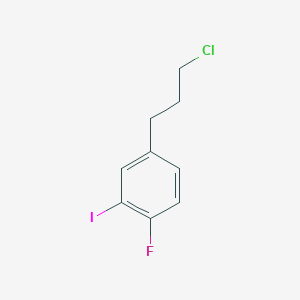
1-(3-Chloropropyl)-4-fluoro-3-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-4-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and an iodine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-fluoro-3-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is substituted with halogen atoms under specific conditions. For instance, the introduction of the 3-chloropropyl group can be achieved through a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride. The fluorine and iodine atoms can be introduced through halogen exchange reactions using appropriate halogenating agents like N-fluorobenzenesulfonimide (NFSI) and iodine monochloride (ICl).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-4-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used to replace the iodine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(3-Chloropropyl)-4-fluoro-3-bromobenzene, while oxidation with potassium permanganate can produce this compound-1-ol.
科学研究应用
1-(3-Chloropropyl)-4-fluoro-3-iodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-3-iodobenzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.
相似化合物的比较
Similar Compounds
- 1-(3-Chloropropyl)-4-fluoro-3-bromobenzene
- 1-(3-Chloropropyl)-4-fluoro-3-chlorobenzene
- 1-(3-Chloropropyl)-4-fluoro-3-methylbenzene
Uniqueness
1-(3-Chloropropyl)-4-fluoro-3-iodobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to form specific halogen bonds. These properties make the compound valuable in various scientific research applications, particularly in the development of new materials and pharmaceuticals.
生物活性
1-(3-Chloropropyl)-4-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C9H8ClFI, with a molecular weight of approximately 292.52 g/mol. The compound features a propyl chain, a chlorine atom, a fluorine atom, and an iodine atom attached to a benzene ring.
Biological Activity Overview
Research indicates that halogenated compounds often exhibit significant biological activities, including antimicrobial, anticancer, and insecticidal properties. The presence of halogens can enhance the lipophilicity and reactivity of organic molecules, influencing their interaction with biological systems.
Antimicrobial Activity
A study assessed the antimicrobial properties of various halogenated compounds, including this compound. The results indicated that the compound exhibited moderate antibacterial activity against several bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Cytotoxicity Evaluation
A recent evaluation focused on the cytotoxic effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer)
- Results :
- HeLa: IC50 = 25 µM
- MCF-7: IC50 = 30 µM
- A549: IC50 = 35 µM
The compound's ability to inhibit cell proliferation was linked to its capacity to induce DNA damage and cell cycle arrest.
Insecticidal Activity
Research has highlighted the potential use of this compound as an insecticide, particularly against mosquito larvae. Field studies demonstrated significant larvicidal activity, suggesting its application in vector control strategies.
| Insect Species | LC50 (µg/L) | LC90 (µg/L) |
|---|---|---|
| Aedes aegypti | 15.5 | 45.2 |
| Culex pipiens | 20.0 | 55.0 |
属性
分子式 |
C9H9ClFI |
|---|---|
分子量 |
298.52 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-1-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
InChI 键 |
KQOSRSCKBXKKEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCCCl)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















